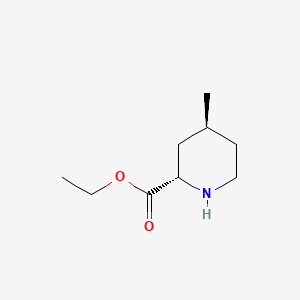

(2S,4S)-乙基 4-甲基哌啶-2-羧酸酯

描述

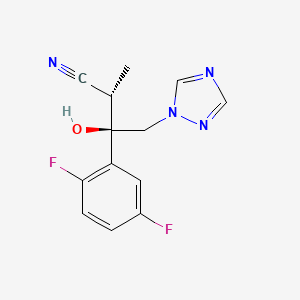

“(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate” is a chiral piperidine-based compound . It has a molecular formula of C9H17NO2 and a molecular weight of 171.24 . It’s used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2S,4S)-4-methyl pipecolic acid with dry ethanol and acetyl chloride . Another method involves the use of ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate L-tartrate and ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate L-tartrate in the presence of potassium carbonate .Molecular Structure Analysis

The InChI key for this compound is GHBNOCBWSUHAAA-YUMQZZPRSA-N. The canonical SMILES structure is CCOC(=O)C1CC(CCN1)C.Physical And Chemical Properties Analysis

This compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point data is not available .科学研究应用

-

Scientific Field: Chemical Synthesis

- Application Summary : “(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate” is a chiral piperidine-based compound. It’s used for research purposes.

- Methods of Application : The synthesis of this compound involves the reaction of (2S,4S)-4-methyl pipecolic acid with dry ethanol and acetyl chloride. Another method involves the use of ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate L-tartrate and ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate L-tartrate in the presence of potassium carbonate.

- Results or Outcomes : The synthesis of a structurally similar compound, ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, was optimized, demonstrating its effective production cost reduction.

-

Scientific Field: Biosensing and Electrochemical Sensing

- Application Summary : The unique structure and properties of surfactants have led to a wide range of applications in the field of electrochemical sensors and biosensors for biomolecules and drug molecules .

- Methods of Application : Among the detection methods that have been proposed, electrochemical sensing is favored for its outstanding advantages such as simple operation, low cost, fast response, and high sensitivity .

- Results or Outcomes : Realizing sensitive and efficient detection of biomolecules and drug molecules is of great significance .

-

Scientific Field: Material Science

- Application Summary : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .

- Methods of Application : The design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications is possible through advancements in protein engineering methodologies and advances in computational and analytical methodologies .

- Results or Outcomes : The use of MBPs in material science applications can lead to the design of advanced (hybrid) materials, bioactive coatings and analytical tools .

-

Scientific Field: Drug Synthesis

- Application Summary : “(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate” could potentially be used in the synthesis of drugs .

- Methods of Application : The compound could be used as a building block in the synthesis of more complex molecules .

- Results or Outcomes : The specific outcomes would depend on the particular drug being synthesized .

-

Scientific Field: Environmental Monitoring

- Application Summary : Material-binding peptides (MBPs) have been used in environmental monitoring, particularly in the detection and quantification of microplastics .

- Methods of Application : MBPs can be engineered to bind to specific materials, including microplastics. These peptides can then be used in assays to detect and quantify the presence of these materials in environmental samples .

- Results or Outcomes : The use of MBPs in environmental monitoring can help close an analytical gap in food safety and monitoring of environmental plastic pollution .

-

Scientific Field: Agriculture

- Application Summary : MBPs have been used in agriculture, particularly in improving plant health .

- Methods of Application : MBPs can be engineered to bind to specific plant pathogens or pests, allowing for their detection and potentially their removal .

- Results or Outcomes : The use of MBPs in agriculture can lead to improved plant health and yield .

安全和危害

属性

IUPAC Name |

ethyl (2S,4S)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

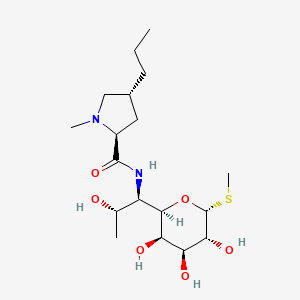

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)